molecular formula C8H7NO2S B13188517 Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

Cat. No.: B13188517
M. Wt: 181.21 g/mol
InChI Key: CXLHIMALAZSGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate typically involves the reaction of ethyl propiolate with 4-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the modulation of biological activities. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

Uniqueness

Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of scientific research and industrial applications .

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C8H7NO2S/c1-2-11-8(10)4-3-7-5-12-6-9-7/h5-6H,2H2,1H3

InChI Key

CXLHIMALAZSGFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CSC=N1

Origin of Product

United States

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